1-(2-Methylphenyl)but-3-en-2-one

Description

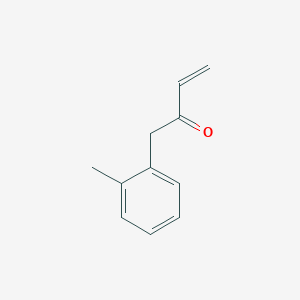

1-(2-Methylphenyl)but-3-en-2-one is an α,β-unsaturated ketone featuring a 2-methylphenyl substituent at the carbonyl position. Its molecular formula is C₁₁H₁₂O, with a conjugated enone system (C=O and C=C bonds) that confers distinct electronic and reactivity properties. The compound’s structure allows participation in conjugate addition reactions, Diels-Alder cycloadditions, and coordination with metal ions. It serves as a precursor in synthetic organic chemistry for pharmaceuticals, agrochemicals, and materials science applications.

Properties

CAS No. |

918417-28-4 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-(2-methylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O/c1-3-11(12)8-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 |

InChI Key |

BWFXCDIMRMOMEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Methylphenyl)but-3-en-2-one are best contextualized by comparing it to analogous enones and aryl-substituted ketones. Key comparisons include:

Structural Analogues with Aromatic Substituent Variations

- 3-(4-t-Butylphenyl)-1-(2-methylphenyl)propan-1-one (Compound 22, ) Structure: Differs in chain length (propanone vs. butenone) and lacks the conjugated double bond. Properties: Reduced conjugation lowers electrophilicity at the β-carbon, diminishing reactivity in Michael additions. Melting point (MP: 98–100°C) is higher than this compound (likely liquid at RT), reflecting differences in molecular packing due to saturation . Synthesis: Prepared via hydride abstraction from a propenone precursor, emphasizing the role of reaction conditions in regioselectivity .

- 4-[1-(4-Methylphenylsulfonyl)-1H-indol-3-yl]but-3-en-2-one Thiosemicarbazone (HL, ) Structure: Incorporates an indole-sulfonyl group and thiosemicarbazone moiety. Properties: The thiosemicarbazone group enables metal coordination (e.g., Cu(II), Ni(II)), enhancing biological activity (e.g., antimicrobial, antitumor) compared to the parent enone . Applications: Used in transition metal complexes for catalytic or medicinal purposes, unlike the unmodified target compound.

Functionalized Enones

- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one () Structure: Hydroxyl group at the phenyl para position introduces hydrogen-bonding capacity. Properties: Increased solubility in polar solvents (e.g., ethanol, water) due to H-bonding, contrasting with the hydrophobic 2-methylphenyl variant.

- 3-Difluoromethyl-quinoxaline-2-thiol Derivatives () Structure: Integrates a difluoromethyl-quinoxaline moiety via a sulfide linkage. Reactivity: The electron-withdrawing fluorine atoms increase electrophilicity at the α-carbon, promoting nucleophilic substitutions. This contrasts with the unactivated enone system in the target compound .

Heterocyclic Derivatives

- N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a, ) Structure: Contains benzoxazole and oxadiazole rings. Applications: Exhibits enhanced π-π stacking and dipole interactions, improving solid-state stability and fluorescence properties. Such features are absent in the simpler enone structure .

Physicochemical and Spectral Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.